Methyl 3-hydroxydecanoate
Overview
Description
It has the molecular formula C11H22O3 and a molecular weight of 202.29 g/mol . This compound is a derivative of decanoic acid, featuring a hydroxyl group at the third carbon position and an esterified methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Decanoic Acid Methyl Ester typically involves the esterification of 3-hydroxydecanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
3-Hydroxydecanoic Acid+MethanolH2SO43-Hydroxy Decanoic Acid Methyl Ester+Water
Industrial Production Methods: In industrial settings, the production of 3-Hydroxy Decanoic Acid Methyl Ester may involve the use of biocatalysts, such as lipases, to enhance the reaction efficiency and selectivity. The use of biocatalysts allows for milder reaction conditions and can be more environmentally friendly.
Types of Reactions:
Oxidation: 3-Hydroxy Decanoic Acid Methyl Ester can undergo oxidation to form 3-oxo decanoic acid methyl ester.
Reduction: The compound can be reduced to form decanoic acid methyl ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products Formed:
Oxidation: 3-Oxo decanoic acid methyl ester.
Reduction: Decanoic acid methyl ester.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxy Decanoic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research has shown that it possesses antibacterial activity against certain pathogenic bacteria.
Industry: It is used in the production of biodegradable plastics and as a precursor for the synthesis of various fine chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy Decanoic Acid Methyl Ester involves its incorporation into metabolic pathways related to lipid metabolism. In bacteria, it is a monomer unit for the biosynthesis of polyhydroxyalkanoates (PHAs), which are stored as energy reserves. The hydroxyl group at the third carbon position plays a crucial role in its reactivity and incorporation into these polymers .
Comparison with Similar Compounds
3-Hydroxy Hexanoic Acid Methyl Ester: A shorter-chain analog with similar chemical properties.
3-Hydroxy Tetradecanoic Acid Methyl Ester: A longer-chain analog with similar chemical properties.
Uniqueness: 3-Hydroxy Decanoic Acid Methyl Ester is unique due to its specific chain length and the position of the hydroxyl group, which confer distinct physical and chemical properties. Its intermediate chain length makes it particularly useful in the synthesis of biodegradable polymers and as a model compound for studying lipid metabolism.
Properties
IUPAC Name |
methyl 3-hydroxydecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h10,12H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVACUZVNTVHTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334720 | |
Record name | Methyl 3-hydroxydecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62675-82-5 | |
Record name | Methyl 3-hydroxydecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Methyl 3-hydroxydecanoate of interest in carbohydrate synthesis?
A1: this compound serves as a valuable starting material for synthesizing complex molecules, particularly in the context of carbohydrate chemistry. For instance, it plays a crucial role in the synthesis of Rhamnolipids, specifically Rhamnolipid B. Rhamnolipids are glycolipids known for their biological activities, including antibacterial and antiviral properties. [, ]
Q2: Can you explain the role of stereochemistry in the synthesis of Rhamnolipid B using this compound?
A2: The stereochemistry of this compound is crucial when synthesizing Rhamnolipid B. Research has shown that the (R)-enantiomer of this compound leads to the formation of diastereoisomeric rhamnosides when reacted with L-rhamnose peracetate. [] Furthermore, in the final step of Rhamnolipid B synthesis, the stereochemistry of this compound derivative determines the configuration of the final product. Specifically, using a derivative of (R)-Methyl 3-hydroxydecanoate results in the attachment of the β-hydroxydecanoic acid moiety in an α-configuration to the dirhamnose sugar. [] This highlights the importance of stereochemical control in the synthesis of bioactive glycolipids like Rhamnolipid B.
Q3: What are the advantages of using minimally competent Lewis acids like Indium(III) bromide and Bismuth(III) triflate in rhamnoside synthesis with this compound?
A3: Minimally competent Lewis acids, such as Indium(III) bromide (InBr3) and Bismuth(III) triflate (Bi(OTf)3), offer distinct advantages over stronger Lewis acids in synthesizing rhamnosides using this compound. While stronger acids like BF3⋅Et2O and Sc(OTf)3 can promote glycosylation, they often necessitate excess reagents and stringent reaction control to minimize impurities. In contrast, InBr3 and Bi(OTf)3 demonstrate high catalytic efficiency even at low concentrations (<10%), produce purer rhamnoside products, and tolerate a wider range of reaction conditions, including higher temperatures. [] This makes them desirable alternatives for this specific glycosylation reaction.
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